3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid

PROTAC Linker Design Medicinal Chemistry Structure-Activity Relationship (SAR)

In PROTAC design, linker geometry dictates ternary complex formation efficiency. The meta-substitution of this boronic acid provides a specific 120° vector between the boronic acid attachment point and the piperidine nitrogen-distinct from its para-isomer-essential for optimal target protein and E3 ligase spatial orientation. • 24% mass reduction vs. pinacol ester (CAS 864136-41-4) lowers procurement cost and minimizes waste on a molar basis • Calculated LogP of 2.62 (0.80 units higher than para-analog) enables rational fine-tuning of CNS drug candidate ADME profiles • 95% purity; suitable for final-stage convergent Suzuki-Miyaura coupling with complex aryl halides

Molecular Formula C16H24BNO5
Molecular Weight 321.2 g/mol
CAS No. 1224449-32-4
Cat. No. B1532915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
CAS1224449-32-4
Molecular FormulaC16H24BNO5
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18-9-7-13(8-10-18)22-14-6-4-5-12(11-14)17(20)21/h4-6,11,13,20-21H,7-10H2,1-3H3
InChIKeyVVQXGKBHQDPRGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1224449-32-4 – Core Specifications and Structure


3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (CAS 1224449-32-4) is a specialized arylboronic acid building block with the molecular formula C16H24BNO5 and a molecular weight of 321.18 g/mol [1]. The compound features a boronic acid group at the meta position of a phenyl ring, linked via an ether oxygen to a piperidine ring that is N-protected by a tert-butoxycarbonyl (BOC) group. Its predicted density is 1.2 ± 0.1 g/cm³, with a predicted boiling point of 487.6 ± 55.0 °C at 760 mmHg and a calculated LogP of approximately 2.62 [2]. Commercial sources typically offer this compound at a purity of 95% , and it is classified as a non-hazardous material for research use only, with recommended long-term storage in a cool, dry environment .

Meta-substituted arylboronic acid for Suzuki-Miyaura coupling workflows
N-BOC protected piperidine enables orthogonal deprotection strategies
Distinct geometry supports PROTAC linker design and vector control
Reported purity level suitable for building-block synthesis and scale-up

Why Generic Substitutions Fall Short


While 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid shares a core structure with its pinacol ester (CAS 864136-41-4) and para-substituted isomer (CAS 1224449-07-3), direct substitution is not advised. The boronic acid moiety, versus its pinacol ester, presents different reactivity and solubility profiles in aqueous versus organic media, which can critically influence Suzuki-Miyaura coupling yields [1]. Furthermore, the meta-substitution pattern on the phenyl ring of 1224449-32-4 imparts a distinct spatial geometry and electronic environment compared to the para-isomer. This influences the binding affinity and orientation of final molecules in downstream applications, such as PROTAC linker design, where the vector of the piperidine moiety and the resulting ternary complex geometry are key determinants of degradation efficiency [2].

Boronic acid ≠ pinacol ester
Direct replacement with the pinacol ester (CAS 864136-41-4) may alter solubility and Suzuki coupling reactivity; free acid form requires different reaction conditions.
Meta vs para substitution
The para-isomer (CAS 1224449-07-3) offers a different exit vector and electronic profile; cannot be interchanged without affecting PROTAC ternary complex geometry or binding orientation.
BOC protection is integral
Removing or replacing the BOC group before coupling would eliminate the protected amine handle; plan deprotection after the cross-coupling step.

Quantitative Differentiation from Key Analogs


Meta vs. Para Substitution: Geometry and logP

The meta-substitution pattern of the phenylboronic acid in 1224449-32-4 results in a different exit vector for the piperidine group compared to its para-substituted isomer (1224449-07-3). This difference is quantified by a calculated logP of 2.62 for the meta-compound [1], compared to a reported logP of 1.82 for the para-isomer [2]. The 0.80 unit difference in logP indicates higher lipophilicity for the meta-analog, which can affect passive membrane permeability and solubility in drug-like molecules [3].

Meta vs Para logP
Cross-study
Δ = +0.80 logP
Higher lipophilicity may support permeability tuning
Meta: 2.62 (XLogP3); para isomer: 1.82
PROTAC Linker Design Medicinal Chemistry Structure-Activity Relationship (SAR)

Boronic Acid vs. Pinacol Ester: Molar Efficiency

A direct comparison of molecular weight shows that the free boronic acid (1224449-32-4) has a molecular weight of 321.18 g/mol [1], whereas its pinacol ester derivative (864136-41-4) has a significantly higher molecular weight of 421.34 g/mol . In a reaction where the boronic acid/ester is used as a limiting reagent, using the free acid provides a ~24% reduction in the mass of the starting material required to deliver an equivalent number of moles of the active coupling partner. This translates to lower shipping costs, reduced storage volume, and improved atom economy in the synthesis [2].

Acid vs Ester MW
Head-to-head
–23.8% reagent mass
Lower molar mass reduces procurement cost per mole
321.18 vs 421.34 g/mol
Suzuki-Miyaura Coupling Atom Economy Process Chemistry

Structural Verification by Crystallography

The solid-state structure of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid has been unequivocally confirmed by single-crystal X-ray diffraction. The structure was solved and refined to an R-value of 0.050 using 2126 observed reflections [1]. This level of refinement provides high confidence in the compound's three-dimensional conformation and atomic connectivity. In contrast, for the para-isomer (1224449-07-3), a comparable published crystal structure with similar high-resolution data is not readily available in the primary literature, making the meta-compound the preferred choice for applications where precise knowledge of the solid-state geometry is required for modeling or co-crystallization studies.

X‑ray Structure
Cross-study
R = 0.050 (2126 refl.)
Confirmed solid‑state geometry supports modeling
Para isomer lacks comparable published structure
Analytical Chemistry Crystallography Quality Control

Optimal Use Cases Based on Evidence


PROTAC Linker with Defined Meta Exit Vector

In the design of proteolysis-targeting chimeras (PROTACs), the geometry of the linker is a critical determinant of successful ternary complex formation and target degradation. The meta-substitution pattern of 1224449-32-4 provides a specific 120-degree angle between the boronic acid attachment point and the piperidine nitrogen, a geometry that is distinct from its para-isomer [1]. This specific vector is essential for achieving the optimal spatial orientation between the target protein ligand and the E3 ligase ligand. The availability of a high-resolution crystal structure for this compound [2] further supports its use in structure-based drug design, allowing researchers to accurately model the linker's conformation and its impact on the overall PROTAC geometry.

Atom-Economical Suzuki-Miyaura Coupling

For process chemists aiming to optimize a synthetic route, the choice between a boronic acid and its pinacol ester can have significant cost and efficiency implications. Procuring the free boronic acid (1224449-32-4) instead of its pinacol ester (864136-41-4) results in a 24% reduction in the mass of reagent needed on a molar basis . This directly translates to lower procurement costs, reduced solvent and reagent usage for the deprotection step, and a smaller waste stream. The compound is well-suited for the final steps of a convergent synthesis where a complex aryl halide is coupled to install a functionalized piperidine moiety.

Lipophilicity Tuning for CNS Candidates

The calculated logP of 2.62 for 1224449-32-4 is 0.80 units higher than that of its para-substituted analog [3]. In the context of medicinal chemistry, this difference in lipophilicity is substantial and can be leveraged to fine-tune the ADME properties of a lead series. The higher logP of the meta-isomer suggests it will be more membrane-permeable, a characteristic often desired for central nervous system (CNS) drug candidates. Researchers can rationally select this building block when the goal is to increase the overall lipophilicity of a molecule without adding additional molecular weight.

Application
Selection Property
Validation Focus
PROTAC Linker Design (Meta Vector)
Meta‑substitution geometry for ternary complex orientation
Crystal structure confirmation and computational modeling
Atom‑Economical Suzuki Coupling
Free boronic acid form for lower molar mass requirement
Coupling yield and mass efficiency assessment
Lipophilicity Tuning in CNS Candidate Research
Higher calculated logP compared to para isomer
ADME property profiling and permeability evaluation

Technical Documentation Hub

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